![molecular formula C16H21ClO2 B14191729 4-[(4-Chlorophenyl)(hydroxy)methyl]non-4-en-3-one CAS No. 918139-05-6](/img/structure/B14191729.png)
4-[(4-Chlorophenyl)(hydroxy)methyl]non-4-en-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(4-Chlorophenyl)(hydroxy)methyl]non-4-en-3-one is an organic compound with a complex structure that includes a chlorophenyl group, a hydroxy group, and a non-4-en-3-one backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-Chlorophenyl)(hydroxy)methyl]non-4-en-3-one typically involves the reaction of 4-chlorobenzaldehyde with a suitable enone precursor under basic conditions. The reaction proceeds through a nucleophilic addition mechanism, where the hydroxy group is introduced via a subsequent oxidation step.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yield. Catalysts such as palladium or nickel may be employed to facilitate the reaction, and the process is optimized to minimize by-products and maximize efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
4-[(4-Chlorophenyl)(hydroxy)methyl]non-4-en-3-one undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone.
Reduction: The enone moiety can be reduced to form a saturated ketone.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 4-[(4-Chlorophenyl)(oxo)methyl]non-4-en-3-one.
Reduction: Formation of 4-[(4-Chlorophenyl)(hydroxy)methyl]nonane-3-one.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-[(4-Chlorophenyl)(hydroxy)methyl]non-4-en-3-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 4-[(4-Chlorophenyl)(hydroxy)methyl]non-4-en-3-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-[(4-Chlorophenyl)(hydroxy)methyl]phenol
- 4-(4-Chlorophenyl)-4-hydroxypiperidine
Uniqueness
4-[(4-Chlorophenyl)(hydroxy)methyl]non-4-en-3-one is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its enone backbone and chlorophenyl group make it a versatile compound for various applications, distinguishing it from other similar compounds.
Eigenschaften
CAS-Nummer |
918139-05-6 |
---|---|
Molekularformel |
C16H21ClO2 |
Molekulargewicht |
280.79 g/mol |
IUPAC-Name |
4-[(4-chlorophenyl)-hydroxymethyl]non-4-en-3-one |
InChI |
InChI=1S/C16H21ClO2/c1-3-5-6-7-14(15(18)4-2)16(19)12-8-10-13(17)11-9-12/h7-11,16,19H,3-6H2,1-2H3 |
InChI-Schlüssel |
XNPFDIOBLATXPF-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC=C(C(C1=CC=C(C=C1)Cl)O)C(=O)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.